3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione

Description

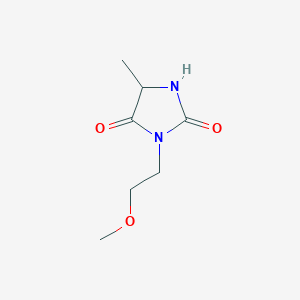

3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine-2,4-dione core. Its structure includes a methyl group at position 5 and a 2-methoxyethyl substituent at position 3 (Figure 1). The compound’s molecular formula is C₈H₁₂N₂O₃, with a molecular weight of 184.19 g/mol.

Properties

IUPAC Name |

3-(2-methoxyethyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-5-6(10)9(3-4-12-2)7(11)8-5/h5H,3-4H2,1-2H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEZLALYRZXBDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1)CCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The use of high-pressure reactors and precise temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methoxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Properties

Recent studies have indicated that derivatives of imidazolidine-2,4-dione exhibit significant antimicrobial activity. A series of experiments demonstrated that various structural modifications of imidazolidine compounds, including 3-(2-methoxyethyl)-5-methylimidazolidine-2,4-dione, resulted in enhanced efficacy against a range of microbial strains. The mechanisms of action are believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

2. Anti-inflammatory Activity

Research has shown that imidazolidine derivatives can act as inhibitors for specific enzymes involved in inflammatory processes. For instance, compounds similar to this compound have been tested for their ability to inhibit matrix metalloproteinases (MMPs), which play a critical role in tissue remodeling during inflammation. This suggests potential therapeutic applications in treating conditions such as osteoarthritis and rheumatoid arthritis .

Synthetic Organic Chemistry Applications

1. Building Blocks for Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules. Researchers have employed this compound in the development of novel pharmaceutical agents by utilizing its reactivity to form new carbon-carbon and carbon-nitrogen bonds .

2. Chemoselective Reactions

The compound has been utilized in chemoselective reactions where specific functional groups are targeted for modification without affecting others in the molecule. This property is particularly valuable in the synthesis of complex organic compounds where selectivity is paramount .

Material Science Applications

1. Polymer Chemistry

In material science, this compound has been investigated for its potential use in polymer chemistry. Its ability to participate in polymerization reactions can lead to the development of new materials with desirable mechanical and thermal properties. These polymers can find applications in coatings, adhesives, and other industrial materials .

2. Nanomaterials

Emerging research indicates that derivatives of imidazolidine-2,4-dione could be integrated into nanomaterials for drug delivery systems. The unique properties of these compounds facilitate the encapsulation of therapeutic agents, improving their stability and bioavailability when delivered to target sites within the body .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural Analogs of Imidazolidine-2,4-dione Derivatives

The imidazolidine-2,4-dione core is a versatile pharmacophore, and substitutions at positions 3 and 5 significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to aryl-substituted analogs (e.g., 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione), which exhibit reduced solubility due to hydrophobic aryl groups .

- Melting Points: While data for the target compound are unavailable, related derivatives like 3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione melt at 83–85°C , suggesting similar thermal stability for imidazolidine-2,4-diones.

Biological Activity

3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione, a derivative of imidazolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which influences its interaction with various biological targets. This article explores the biological activity of this compound, including its anti-inflammatory, antioxidant, and potential antidiabetic effects.

Chemical Structure and Properties

The chemical structure of this compound is pivotal in determining its biological activity. The imidazolidine core provides a scaffold for various substitutions that can enhance its pharmacological properties.

| Property | Description |

|---|---|

| Molecular Formula | C7H12N2O3 |

| Molecular Weight | 172.18 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

Anti-Inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study evaluated various derivatives for their ability to inhibit inflammatory markers such as TNF-α and IL-1β. The findings suggest that modifications to the imidazolidine structure can enhance anti-inflammatory effects:

- In vitro studies demonstrated that certain derivatives effectively reduced the secretion of inflammatory cytokines in RAW264.7 macrophages stimulated by lipopolysaccharides (LPS) .

- In vivo studies showed that these compounds could alleviate symptoms in animal models of inflammation, such as xylene-induced ear edema .

Antioxidant Activity

Antioxidant properties are crucial for compounds targeting oxidative stress-related diseases. The compound has been shown to scavenge free radicals effectively:

- Studies have reported that related imidazolidine derivatives can reduce malondialdehyde (MDA) levels, a marker of oxidative stress, and increase antioxidant enzyme activities .

- The antioxidant mechanism is believed to involve the modulation of cellular signaling pathways that lead to enhanced cellular defense against oxidative damage.

Antidiabetic Potential

Recent investigations into the antidiabetic potential of imidazolidine derivatives have shown promising results:

- Compounds have been tested for their ability to inhibit alpha-amylase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can lead to reduced glucose absorption in the intestines .

- One study highlighted a derivative's ability to lower blood glucose levels significantly in diabetic animal models, suggesting its potential as a therapeutic agent for diabetes management .

Case Studies and Research Findings

- Synthesis and Evaluation : A series of thiazolidine-2,4-dione derivatives were synthesized and evaluated for their biological activities. Among these, specific derivatives showed potent anti-inflammatory and antioxidant activities, indicating the importance of structural modifications .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with targets such as PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma), which is involved in glucose metabolism and lipid regulation .

- Clinical Implications : The potential application of this compound in treating chronic inflammatory diseases and metabolic disorders has been emphasized in recent reviews. Its ability to modulate key biological pathways makes it a candidate for further clinical investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.